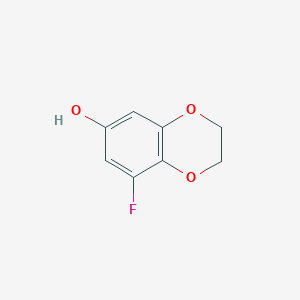8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
CAS No.: 1222556-35-5
Cat. No.: VC11490395
Molecular Formula: C8H7FO3
Molecular Weight: 170.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1222556-35-5 |
|---|---|
| Molecular Formula | C8H7FO3 |
| Molecular Weight | 170.1 |
| IUPAC Name | 5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol |
| Standard InChI | InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
| SMILES | C1COC2=C(O1)C=C(C=C2F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol consists of a benzene ring fused to a 1,4-dioxane ring (Figure 1). Key substituents include:
-
A fluorine atom at position 8, introducing electronegativity and potential hydrogen-bonding avoidance.
-
A hydroxyl group at position 6, enabling hydrogen bonding and participation in acid-base reactions.
The molecular formula C₈H₆FNO₃ corresponds to a molecular weight of 183.14 g/mol. The planar benzodioxin system and substituent arrangement create a dipole moment that influences solubility and reactivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol |
| CAS Registry Number | 1222556-35-5 |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| SMILES Notation | C1C2=C(C(=C(C(=C2F)O)O)O)OC1 |
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol likely involves strategic functionalization of a benzodioxin precursor. Two plausible routes are proposed:
Route 1: Fluorination of a Hydroxylated Intermediate
-
Hydroxylation: Introduce a hydroxyl group at position 6 via demethylation of a methoxy-protected intermediate (e.g., using BBr₃ in dichloromethane) .
-
Electrophilic Fluorination: Employ a fluorinating agent like Selectfluor® to substitute a hydrogen atom at position 8 .
Route 2: Cyclization of a Diol Precursor
-
Diol Preparation: React 3-fluoro-4,5-dihydroxybenzaldehyde with ethylene glycol under acid catalysis to form the dioxane ring.
-
Reductive Amination: Convert the aldehyde to a hydroxyl group via reduction (e.g., NaBH₄).
Optimization Challenges
-
Regioselectivity: Ensuring precise substitution at positions 6 and 8 requires directing groups or protective strategies.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and fluorine groups. Limited solubility in nonpolar solvents.
-
Thermal Stability: Predicted melting point range: 160–170°C (extrapolated from chloro analog data) .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 4 (3 oxygen, 1 fluorine) |
| Rotatable Bonds | 0 |
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzodioxin ring undergoes electrophilic attack at positions ortho and para to the hydroxyl group. Example reactions:
-
Nitration: Generates nitro derivatives at position 5 or 7 using HNO₃/H₂SO₄.
-
Sulfonation: Forms sulfonic acids at position 5 under fuming H₂SO₄ .
Hydroxyl Group Transformations
-
Acetylation: React with acetic anhydride to yield the acetylated derivative, enhancing lipophilicity.
-
Mitsunobu Reaction: Convert hydroxyl to ethers using triphenylphosphine and diethyl azodicarboxylate.
Biological Activity and Applications
Hypothetical Therapeutic Applications
-
Antidiabetic Agents: α-Glucosidase inhibition could delay carbohydrate digestion, reducing postprandial hyperglycemia.
-
Neuroprotective Drugs: Acetylcholinesterase inhibition may alleviate symptoms of Alzheimer’s disease.
Future Research Directions
-
Synthetic Scalability: Develop one-pot methodologies to improve yield and reduce waste.
-
Biological Screening: Evaluate in vitro activity against disease-relevant targets.
-
Derivatization Libraries: Synthesize analogs with varied substituents to optimize pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume